molecular formula C8H14N2O4 B159811 (R)-tert-Butyl (3-oxoisoxazolidin-4-yl)carbamate CAS No. 128346-20-3

(R)-tert-Butyl (3-oxoisoxazolidin-4-yl)carbamate

Cat. No.: B159811
CAS No.: 128346-20-3
M. Wt: 202.21 g/mol
InChI Key: VNNOMGVHZFZWLD-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl (3-oxoisoxazolidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures. The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of (R)-tert-Butyl (3-oxoisoxazolidin-4-yl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of a free amine . This mechanism is crucial for its role as a protecting group in various chemical reactions.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate stands out due to its oxazolidinone ring, which imparts unique reactivity and stability. This structural feature makes it particularly useful in synthetic chemistry and as a protecting group in various biochemical applications .

Properties

CAS No.

128346-20-3

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-13-10-6(5)11/h5H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m1/s1

InChI Key

VNNOMGVHZFZWLD-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CONC1=O

SMILES

CC(C)(C)OC(=O)NC1CONC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CONC1=O

Synonyms

Carbamic acid, [(4R)-3-oxo-4-isoxazolidinyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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